

Tinostamustine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tinostamustine hydrochloride*

Cat. No.: *B585383*

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An In-depth Analysis of a First-in-Class Alkylating Histone Deacetylase Inhibitor

This technical guide provides a comprehensive overview of **Tinostamustine hydrochloride**, a novel antineoplastic agent, for researchers, scientists, and drug development professionals. Tinostamustine is a first-in-class molecule that uniquely fuses the functionalities of an alkylating agent, bendamustine, with a pan-histone deacetylase (HDAC) inhibitor, vorinostat. This dual mechanism of action is designed to overcome cancer resistance by concurrently inducing DNA damage and epigenetically modulating the tumor microenvironment.

Core Molecular and Chemical Properties

Tinostamustine hydrochloride is the salt form of Tinostamustine, enhancing its solubility and suitability for pharmaceutical formulations. The fundamental properties are detailed below.

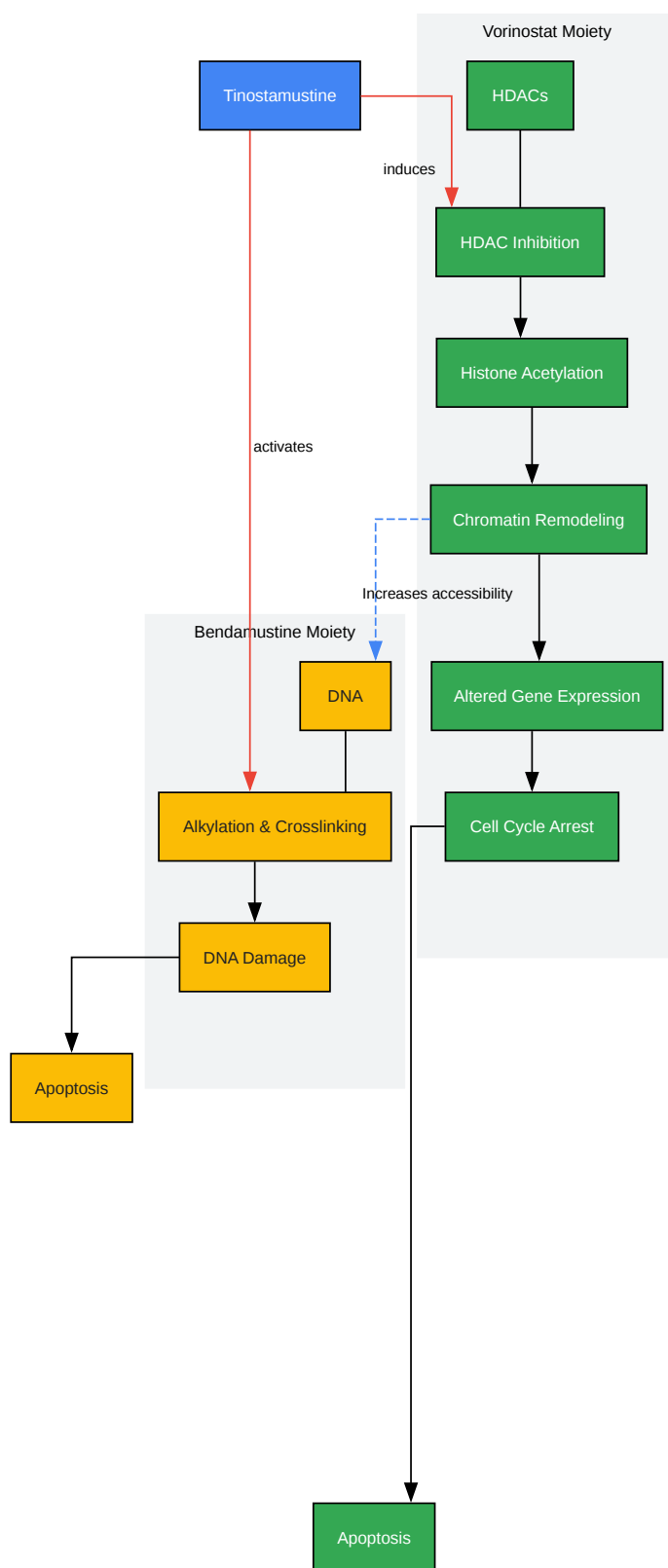
Property	Tinostamustine	Tinostamustine Hydrochloride
Molecular Formula	C ₁₉ H ₂₈ Cl ₂ N ₄ O ₂ [1]	C ₁₉ H ₂₉ Cl ₃ N ₄ O ₂ [2]
Molecular Weight	415.4 g/mol [1]	451.8 g/mol [2]
IUPAC Name	7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide[1]	7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide;hydrochloride[2]
Synonyms	EDO-S101, Bendamustine-vorinostat fusion molecule[3]	EDO-S101 hydrochloride, NL-101 hydrochloride[4]
CAS Number	1236199-60-2[1]	1793059-58-1[2]

Mechanism of Action: A Dual-Pronged Attack

Tinostamustine's innovative structure allows for a synergistic anti-tumor effect by simultaneously targeting two critical cancer pathways: DNA replication and epigenetic regulation.

- **DNA Alkylation:** The bendamustine moiety functions as an alkylating agent, forming covalent bonds with macromolecules. This action leads to the crosslinking of DNA, which in turn inhibits DNA, RNA, and protein synthesis, ultimately triggering apoptosis in cancer cells.[3]
- **HDAC Inhibition:** The vorinostat component acts as a pan-HDAC inhibitor, targeting multiple histone deacetylase enzymes.[3] This leads to an accumulation of acetylated histones, resulting in chromatin remodeling. This "opening" of the chromatin structure is believed to improve the access of the alkylating agent to the DNA strands, enhancing its damaging effects.[5] HDAC inhibition also modulates gene expression, leading to cell cycle arrest and apoptosis.[3]

The inhibition of HDAC6, in particular, has been shown to activate the inositol-requiring enzyme 1 (IRE-1), a key regulator of the unfolded protein response (UPR). This can increase the sensitivity of cancer cells to other chemotherapeutic agents, such as proteasome inhibitors.[3]



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Dual mechanism of action of Tinostamustine.

Preclinical Efficacy: In Vitro Data

Tinostamustine has demonstrated potent activity against a range of cancer cell lines. Its inhibitory activity against various HDAC enzymes has been quantified, showcasing its pan-HDAC inhibitor characteristics.

HDAC Class	Enzyme	IC ₅₀ (nM)
Class I	HDAC1	9
	HDAC2	9
	HDAC3	25
	HDAC8	107
Class II	HDAC6	6
	HDAC10	72

Source: Selleck Chemicals[6]

Clinical Development and Efficacy

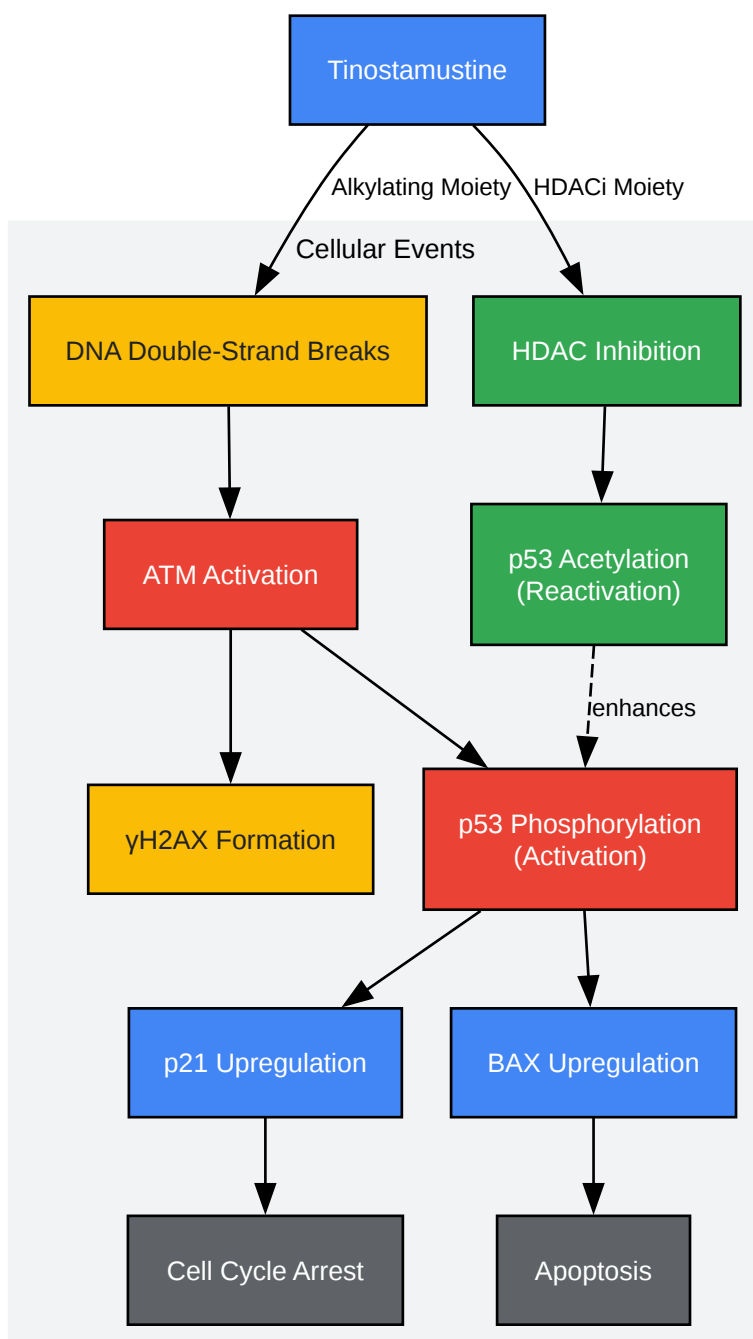
Tinostamustine is being investigated in multiple clinical trials for both hematological malignancies and solid tumors. A key Phase I/II trial (NCT02576496) has shown promising results in heavily pre-treated patients.

Malignancy	Overall Response Rate (ORR)	Clinical Benefit Rate (CBR)	Median Progression-Free Survival (PFS)
Hodgkin's Lymphoma	30.4% (overall for 46 patients)	52.2% (overall for 46 patients)	3.8 months
Cutaneous T-cell Lymphoma (CTCL)	50%	83.3%	7.3 months
Peripheral T-cell Lymphoma (PTCL)	12.5% (1 PR in 8 patients)	N/A	2.6 months
Multiple Myeloma (MM)	0%	50% (3 SD in 6 patients)	2.4 months

Source: Blood (2023) 142 (Supplement 1): 1706; Paper: Results from the Cohort Expansion Stage of a Phase I Trial of Tinostamustine Monotherapy in Advanced Haematological Malignancies (NCT02576496)[7][8]

Signaling Pathway Activation

The dual mechanism of Tinostamustine converges on the activation of the DNA Damage Response (DDR) pathway, prominently involving p53. HDAC inhibition can reinstate p53 function in tumor cells with mutated or silenced p53. The subsequent DNA damage by the alkylating component activates key kinases like ATM, which in turn phosphorylate proteins such as H2AX (forming γH2AX, a marker of DNA double-strand breaks) and p53. Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX), leading to tumor cell death.



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Tinostamustine-induced DNA Damage Response pathway.

Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in Tinostamustine research.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of Tinostamustine on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[\[8\]](#)

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- **Drug Treatment:** Treat the cells with varying concentrations of Tinostamustine (or vehicle control) and incubate for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- **Solubilization:** Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control cells.

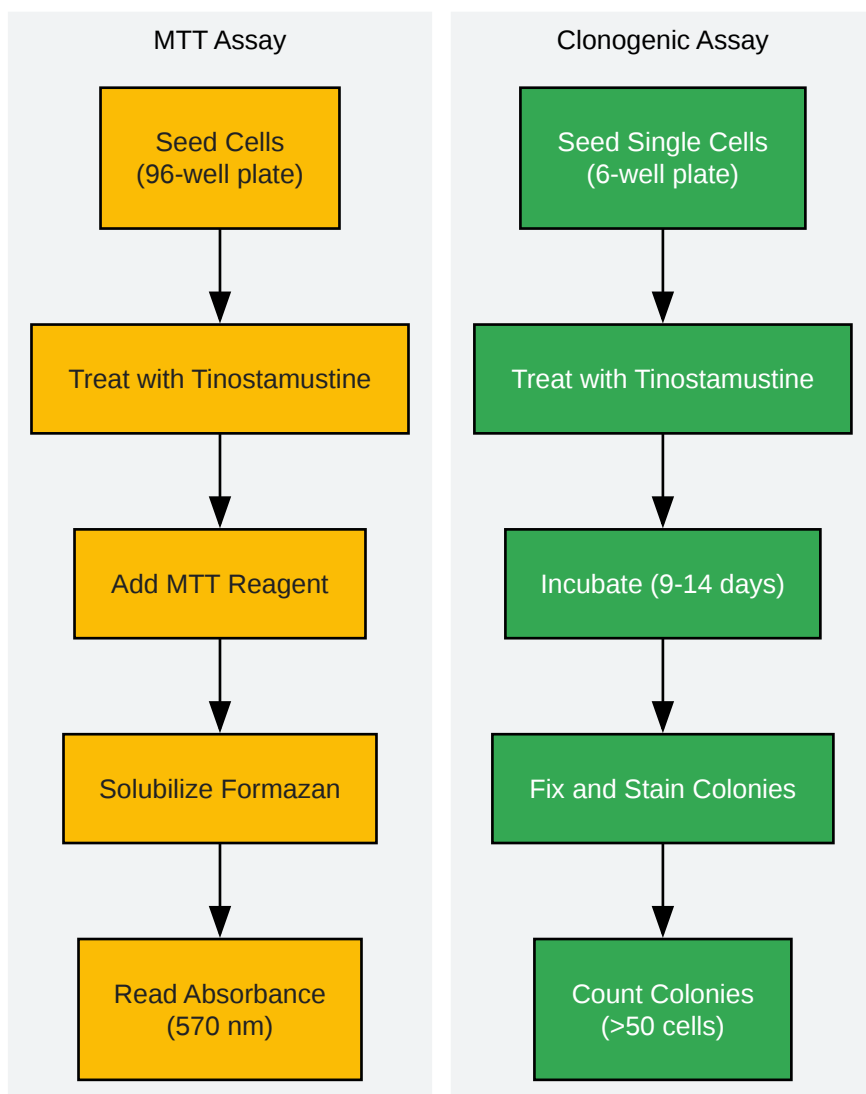
Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with Tinostamustine, providing insight into its long-term cytotoxic effects.

Principle: The clonogenic assay measures the reproductive integrity of cells after exposure to a cytotoxic agent. A surviving cell is one that can form a colony of at least 50 cells.[\[9\]](#)

Methodology:

- **Cell Seeding:** Plate a known number of single cells into 6-well plates or culture dishes. The number of cells seeded will depend on the expected toxicity of the treatment.
- **Treatment:** Allow cells to attach, then treat with Tinostamustine for a defined period. For radiosensitization studies, cells are irradiated following drug treatment.
- **Incubation:** After treatment, replace the drug-containing medium with fresh medium and incubate for 9-14 days, allowing colonies to form.
- **Fixation and Staining:** Fix the colonies with a methanol/acetic acid solution and then stain with crystal violet.
- **Colony Counting:** Count the number of colonies containing at least 50 cells.
- **Data Analysis:** Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.



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